Cas no 2171777-30-1 (4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid)

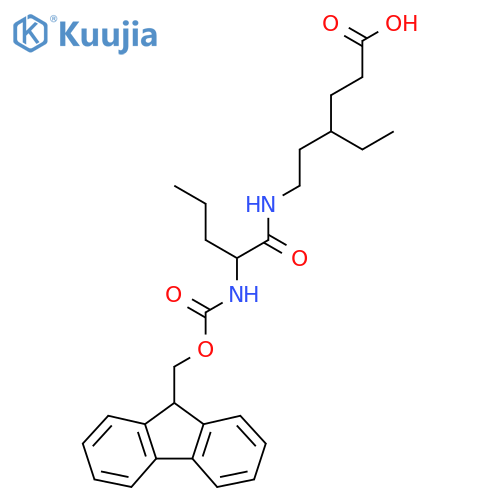

2171777-30-1 structure

商品名:4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid

- EN300-1481306

- 4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid

- 2171777-30-1

-

- インチ: 1S/C28H36N2O5/c1-3-9-25(27(33)29-17-16-19(4-2)14-15-26(31)32)30-28(34)35-18-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,19,24-25H,3-4,9,14-18H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: VBNOWZBCXHNAPT-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCCC(CC)CCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 14

- 複雑さ: 677

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 105Ų

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1481306-0.1g |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1481306-100mg |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1481306-50mg |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1481306-2500mg |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1481306-5000mg |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1481306-0.25g |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1481306-10.0g |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1481306-2.5g |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1481306-5.0g |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1481306-1000mg |

4-ethyl-6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |

2171777-30-1 | 1000mg |

$3368.0 | 2023-09-28 |

4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

2171777-30-1 (4-ethyl-6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量